1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-21(2,3)18-6-8-19(9-7-18)25-20(27)23-11-12-26-15-17(14-24-26)16-5-4-10-22-13-16/h4-10,13-15H,11-12H2,1-3H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHFXHMMXVYAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 365.46 g/mol
- CAS Number : [Not available in the search results]
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines. The compound's structural analogs have demonstrated significant inhibitory activity against cancer cells, indicating a promising therapeutic potential.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the antiproliferative activity against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines.
- Method : MTT assay was utilized to determine cell viability.
- Results : The target compound exhibited IC values comparable to known anticancer agents. For instance, one derivative showed IC values of 2.39 μM for A549 and 3.90 μM for HCT-116, indicating potent activity .
-
Mechanism of Action :
- Molecular docking studies suggested that the urea moiety and pyridine ring form hydrogen bonds with key amino acid residues in target proteins, such as BRAF, which is implicated in tumorigenesis. This interaction is critical for the compound's biological activity and suggests a mechanism involving inhibition of signaling pathways that promote cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the urea and pyridine components can significantly influence biological activity. For example:
- Substituting different groups on the phenyl or pyridine rings can enhance or diminish antiproliferative effects.
- The presence of electron-donating or withdrawing groups alters the electronic properties of the molecule, affecting its interaction with biological targets .
Summary of Biological Activities
The following table summarizes the biological activities reported for various derivatives related to this compound:
| Compound Derivative | Cancer Cell Line | IC Value (μM) | Mechanism |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 | BRAF inhibition |
| 1-(4-tert-butylphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide | HCT-116 | 3.90 | Unknown |
| N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)urea | Various | 25.1 (GI) | GSK-3 inhibition |
Comparison with Similar Compounds
Implications :
- The tert-butyl group in the main compound likely increases lipophilicity compared to the benzyloxy group, favoring blood-brain barrier penetration or hydrophobic target interactions.
- Urea vs. carbamate: Urea’s dual hydrogen-bond donor/acceptor capacity may enhance target engagement compared to carbamates, which are more hydrolytically stable but less interactive .
Comparison with Methoxy-Substituted Analogues ()
highlights 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) , a pyrazolyl urea with methoxy substituents .
| Feature | Main Compound | MK13 () |
|---|---|---|
| Phenyl Substituent | 4-tert-Butyl | 3,5-Dimethoxy |
| Pyrazole Position | 4-Pyridin-3-yl | 4-Methyl |
| Molecular Weight | 349.44 g/mol | ~328.34 g/mol (estimated) |
Implications :
- The pyridin-3-yl moiety in the main compound may offer stronger π-π stacking or metal coordination (via the pyridine nitrogen) than MK13’s methyl group.
Comparison with Triazole-Containing Urea Compounds ()
details 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea , a triazole-based analogue .
| Feature | Main Compound | Compound |
|---|---|---|
| Heterocycle | Pyrazole | 1,2,3-Triazole |
| Pyridine Position | 3-position | 4-position |
| Substituent | tert-Butyl | Trifluoromethyl |
| Molecular Weight | 349.44 g/mol | 362.31 g/mol |
Implications :
- Triazole vs. pyrazole : Triazoles exhibit stronger hydrogen-bond acceptor capacity, which may alter target selectivity.
- Pyridine position : The 3- vs. 4-position affects electronic distribution and binding orientation in targets like kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
